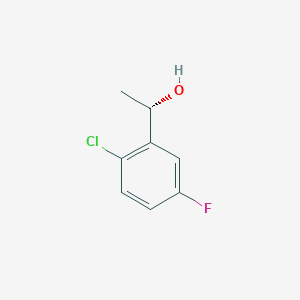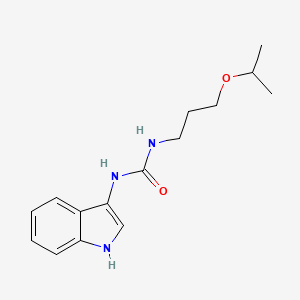
1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea, also known as GW-501516, is a synthetic compound that belongs to a class of drugs called PPARδ agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the sports industry due to its ability to enhance endurance and performance.
科学的研究の応用
Serotonergic Neurotransmission and Depression Treatment
- A study conducted by Matzen et al. (2000) explored the antidepressant potential of unsymmetrical ureas, including compounds structurally related to 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea. These compounds exhibited 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, suggesting their potential in enhancing serotonergic neurotransmission and treating depression (Matzen et al., 2000).
Synthesis of Fused Indole-Cyclic Urea Derivatives
- Rajesh et al. (2017) described a method for synthesizing indole-cyclic urea fused derivatives, involving 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea. This process involves a double cyclization from aminophenyl propargyl alcohols, using isocyanate and Ag(I) catalyst (Rajesh et al., 2017).
Urea-Fluoride Interaction
- Boiocchi et al. (2004) studied the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, including fluoride. This research is relevant for understanding the chemical behavior of urea derivatives like 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea in the presence of different anions (Boiocchi et al., 2004).
Crystal Structure of Urea Derivatives
- Rao et al. (2010) analyzed the crystal structure of unsymmetrically substituted urea compounds. Understanding these structures can provide insights into the physical and chemical properties of similar compounds like 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea (Rao et al., 2010).
Hydrogen Bonding in Heterocyclic Ureas
- A study by Corbin et al. (2001) on heterocyclic ureas, closely related to 1-(1H-indol-3-yl)-3-(3-isopropoxypropyl)urea, revealed their ability to form multiply hydrogen-bonded complexes. This is significant for understanding the molecular interactions and potential applications of these compounds (Corbin et al., 2001).
特性
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-propan-2-yloxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)20-9-5-8-16-15(19)18-14-10-17-13-7-4-3-6-12(13)14/h3-4,6-7,10-11,17H,5,8-9H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXIZQLZSPHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2954170.png)

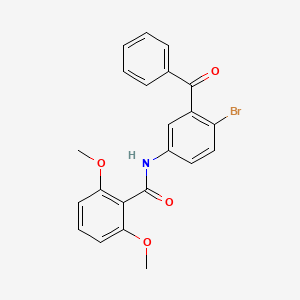
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2954176.png)
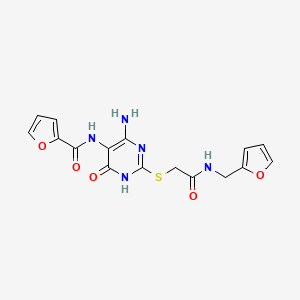


![8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
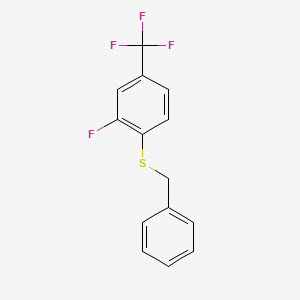
![1-Fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2954184.png)
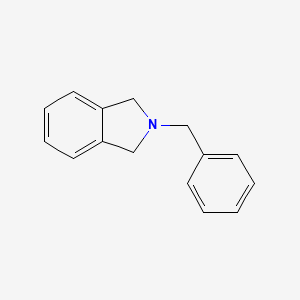
![2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine](/img/structure/B2954188.png)
